2-Methyl-5-heptanone
Overview
Description
2-Methyl-5-heptanone: 5-Methyl-2-heptanone , is an organic compound with the molecular formula C8H16O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is a clear, colorless liquid with a distinctive odor and is used in various industrial and scientific applications .
Scientific Research Applications
Chemistry: 2-Methyl-5-heptanone is used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive compound .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anesthetic agent in certain medical applications .
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes .
Safety and Hazards
6-Methylheptan-3-one is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Contact with skin and eyes should be avoided, as well as inhalation of vapor or mist . Good industrial hygiene and safety practices should be followed, including washing hands before breaks and at the end of the workday .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethynylation and Hydrogenation: One method involves the ethynylation of acetone with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.
Aldol Condensation: Another method involves the aldol condensation of acetone and butyraldehyde in the presence of sodium hydroxide.
Industrial Production Methods: Industrial production of 2-Methyl-5-heptanone typically involves large-scale aldol condensation reactions, followed by purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-5-heptanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Methyl-5-heptanone involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to the release of cellular contents and inhibition of cellular processes. This compound has been shown to affect the expression of specific genes related to pathogenicity in fungi, thereby inhibiting fungal growth .
Comparison with Similar Compounds
2-Heptanone: A ketone with a similar structure but without the methyl group at the fifth position.
3-Heptanone: Another isomer with the carbonyl group at the third position.
6-Methyl-5-hepten-2-one: A compound with a similar structure but with a double bond in the carbon chain
Uniqueness: 2-Methyl-5-heptanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its specific placement of the methyl group and carbonyl group makes it suitable for particular applications in synthesis and industrial processes .
Properties
IUPAC Name |
6-methylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIYAQYQZQDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211454 | |
Record name | Ethyl iso-amyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
164 °C | |
Record name | 6-METHYL-3-HEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents | |
Record name | 6-METHYL-3-HEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8304 g/cu cm at 20 °C | |
Record name | 6-METHYL-3-HEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.75 [mmHg] | |
Record name | Ethyl iso-amyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
624-42-0 | |
Record name | 6-Methyl-3-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl iso-amyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl iso-amyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylheptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-METHYL-3-HEPTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOG1YZD9QO | |
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Record name | 6-METHYL-3-HEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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